5,19-dibromo-12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene
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Overview
Description
5,19-dibromo-12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene is a complex organic compound characterized by its unique pentacyclic structure. This compound is notable for its incorporation of bromine and sulfur atoms within its intricate molecular framework. The presence of these heteroatoms imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,19-dibromo-12-thiapentacyclo[118002,1103,8016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,19-dibromo-12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups within the molecule.
Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
5,19-dibromo-12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5,19-dibromo-12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene involves its interaction with specific molecular targets. The bromine and sulfur atoms within the compound can form covalent bonds with target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 12-oxapentacyclo[11.8.0.0{2,11}.0{3,8}.0^{16,21}]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene : Contains an oxygen atom instead of sulfur .
9,15-dibromo-12,12-dimethylpentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene: Similar in structure but with additional methyl groups.
Uniqueness
The uniqueness of 5,19-dibromo-12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene lies in its specific combination of bromine and sulfur atoms within a pentacyclic framework. This distinct structure imparts unique chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H10Br2S |
---|---|
Molecular Weight |
442.2 g/mol |
IUPAC Name |
5,19-dibromo-12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene |
InChI |
InChI=1S/C20H10Br2S/c21-13-5-1-11-3-7-17-19(15(11)9-13)20-16-10-14(22)6-2-12(16)4-8-18(20)23-17/h1-10H |
InChI Key |
QSAVYXIWLDJZRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C2C4=C(S3)C=CC5=C4C=C(C=C5)Br)Br |
Origin of Product |
United States |
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